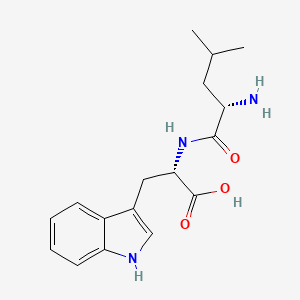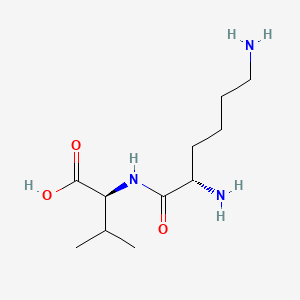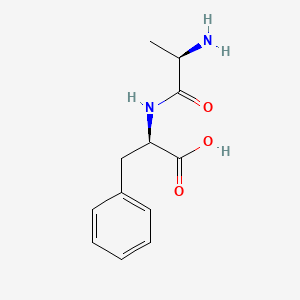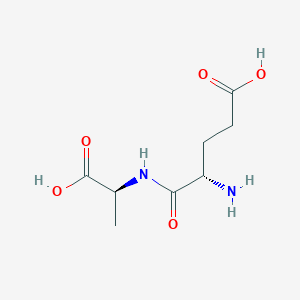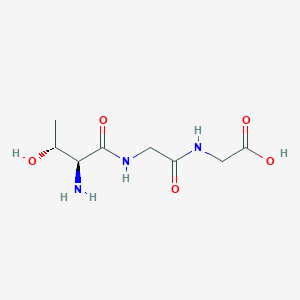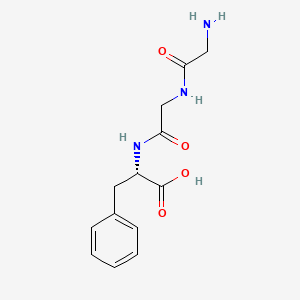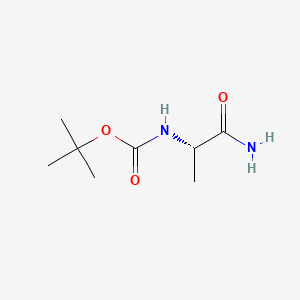
Boc-Ala-NH2
Vue d'ensemble
Description
Boc-Ala-NH2 is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Structure and Conformation
Solution Conformations of Peptides : Boc-Ala-NH2 has been studied for its role in the formation of specific peptide structures. Research on penta and heptapeptides containing sequences like Boc-Ala indicates the formation of helical structures with intramolecular hydrogen bonds in certain solvents, suggesting significant implications for peptide design and structural biology (Vijayakumar & Balaram, 1983).
Conformational Analysis of Peptides : Studies involving Boc-Ala conjugates demonstrate the stabilization of peptides in solution by intramolecular hydrogen bonds, leading to ordered helical conformations. This is crucial for understanding peptide behavior in various biochemical contexts (Kovač et al., 2009).
Impact on Secondary Structures : The inclusion of Boc-Ala in peptide chains influences the formation of secondary structures like α-helices, as observed in various studies. This knowledge is essential for peptide synthesis and applications in molecular biology (Gupta, Bharadwaj, & Chauhan, 1990).
Biomedical Applications
- Role in Anticancer Research : Boc-Ala derivatives have been investigated for their potential role in cancer treatment. For example, certain Boc-protected amino acids, when conjugated with other compounds, exhibit enhanced antitumor activity, particularly against specific cancer cell lines (Drąg-Zalesińska et al., 2015).
Material Science and Chemistry
Cellulose Modification : Boc-Ala has been used in the modification of cellulose, a significant area of research in material science. Its reaction with cellulose hydroxyl groups and subsequent N-acylation showcases its utility in the development of new materials (Devarayan et al., 2013).
Peptide Synthesis Techniques : Research involving Boc-Ala has contributed to advancements in peptide synthesis methods. For instance, the use of Boc-protected β-lactams in peptide chain growth illustrates its importance in synthetic chemistry (Fülöp, Forró, & Tóth, 2004).
Safety and Hazards
When handling Boc-Ala-NH2, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
Boc-Ala-NH2, also known as N-tert-butyloxycarbonyl-L-alanine, is primarily used as a protective group for amines in the field of organic chemistry . The primary targets of this compound are amines, specifically the nitrogen atom in the amine group . The role of this compound is to protect these amines from unwanted reactions during the synthesis of complex molecules .
Mode of Action
The mode of action of this compound involves the formation of Boc-protected amines and amino acids. This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins. As a protective group for amines, this compound plays a crucial role in peptide synthesis, allowing for the selective reaction of different functional groups . The downstream effects include the successful synthesis of complex molecules, such as peptides and proteins, without unwanted side reactions .
Pharmacokinetics
It is known that this compound can be removed under acidic conditions or by heat , suggesting that it may be rapidly metabolized and eliminated in biological systems.
Result of Action
The result of the action of this compound is the protection of amines during the synthesis of complex molecules. This allows for the selective reaction of different functional groups, enabling the successful synthesis of peptides and proteins . Without the use of protective groups like this compound, unwanted side reactions could occur, leading to incorrect or incomplete synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. This compound is stable under a wide range of pH levels and temperatures . It can be removed under acidic conditions or by heat , indicating that changes in these environmental factors can influence the efficacy and stability of this compound. Furthermore, the use of this compound in aqueous or anhydrous conditions can also affect its action .
Analyse Biochimique
Biochemical Properties
Boc-Ala-NH2 plays a significant role in biochemical reactions, particularly in peptide synthesis. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for peptidases that cleave the Boc group, allowing the free amino group to participate in further reactions . The nature of these interactions is primarily based on the recognition and cleavage of the Boc group by specific enzymes, facilitating the incorporation of alanine into peptides.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In peptide synthesis, this compound is used to introduce alanine residues into peptides, which can affect the overall structure and function of the resulting peptides. The presence of this compound in cells can modulate signaling pathways by altering the availability of free amino groups for post-translational modifications . Additionally, this compound can impact gene expression by influencing the synthesis of peptides that regulate transcription factors and other gene regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules at the molecular level. The Boc group is cleaved by specific enzymes, such as peptidases, to release the free amino group of alanine. This free amino group can then participate in peptide bond formation, enzyme inhibition or activation, and other biochemical processes . The binding interactions of this compound with enzymes are crucial for its role in peptide synthesis and other biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or acidic conditions . Long-term studies have shown that this compound can maintain its activity for extended periods, but its effectiveness may decrease over time due to gradual degradation. This degradation can impact the efficiency of peptide synthesis and other biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively participate in peptide synthesis without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while higher dosages lead to toxicity and adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. The Boc group is cleaved by specific enzymes, releasing the free amino group of alanine, which can then enter metabolic pathways such as the urea cycle and gluconeogenesis . This compound can also interact with cofactors and other enzymes involved in these pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the cytoplasm, where it can participate in peptide synthesis and other biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and other biomolecules involved in peptide synthesis and other biochemical processes.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKSKKIABUUCX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426725 | |
| Record name | Boc-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85642-13-3 | |
| Record name | Boc-Ala-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
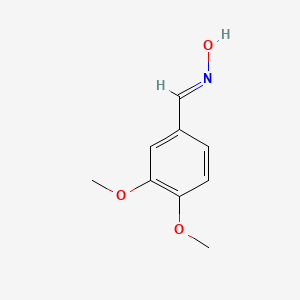
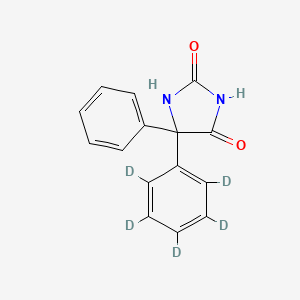


![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
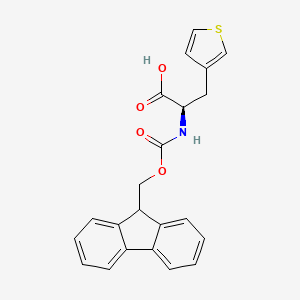

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
